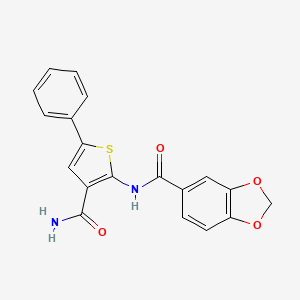

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a phenyl group and a carbamoyl moiety, linked to a 2H-1,3-benzodioxole-5-carboxamide scaffold. This structure combines electron-rich aromatic systems (thiophene, benzodioxole) with hydrogen-bonding functionalities (carbamoyl, carboxamide), making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c20-17(22)13-9-16(11-4-2-1-3-5-11)26-19(13)21-18(23)12-6-7-14-15(8-12)25-10-24-14/h1-9H,10H2,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNPKHQAWATCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined using techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting cancer cells.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide ()

- Key Differences: Replaces the thiophene ring with a thiazole moiety and introduces a 4-acetylanilino substituent.

- Impact: Thiazoles are more polar and metabolically stable than thiophenes due to the nitrogen atom. The acetylanilino group may enhance π-π stacking interactions in biological targets.

- Synthesis : Synthesized via Hantzsch cyclization (76% yield), highlighting a scalable route for similar heterocycles.

B. N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide ()

- Key Differences : Substitutes thiophene with a benzothiazole ring and a chlorine atom.

- The chloro group increases lipophilicity, which may improve membrane permeability.

- Physical Properties : Molecular weight = 332.76 g/mol (vs. ~380–400 g/mol estimated for the target compound).

C. Tulmimetostatum ()

- Key Differences: Incorporates a trans-4-(3-methoxyazetidin-1-yl)cyclohexyl group and a methylsulfanylpyridinone moiety.

- Impact: The bulky cyclohexyl group likely enhances selectivity for antineoplastic targets, while the pyridinone moiety introduces redox activity.

Pharmacological and Physicochemical Properties

- Spectral Data : The target compound’s IR spectrum would likely show peaks similar to ’s compound (e.g., 1668 cm⁻¹ for amide C=O stretch). Its ¹H-NMR would distinguish the phenyl-thiophene protons (δ ~7.0–7.5 ppm) and benzodioxole methylenedioxy group (δ ~5.98 ppm) .

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining a thiophene ring with a benzodioxole moiety, which is known to influence its biological activity. The presence of the carbamoyl and carboxamide groups enhances its interaction with biological targets.

Structure Overview

| Component | Description |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₃S |

| Molecular Weight | 303.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 47012494 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on several human tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.8 |

| HeLa (Cervical Cancer) | 10.0 |

The results indicated that the compound selectively inhibited tumor cell growth while sparing normal cells, suggesting a potential for targeted cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, including Helicobacter pylori.

The antimicrobial mechanism appears to involve the inhibition of bacterial urease activity, which is crucial for the survival of H. pylori in acidic environments.

Enzyme Inhibition

This compound has been identified as an inhibitor of aspartate transcarbamoylase (ATC), an enzyme involved in pyrimidine biosynthesis.

Enzymatic Assays

In vitro assays revealed:

| Compound | IC50 (µM) |

|---|---|

| N-(3-carbamoyl...) | 4.5 |

This inhibition suggests potential applications in treating diseases related to aberrant pyrimidine metabolism.

Comparative Studies

Comparative studies have shown that this compound's activity is comparable to existing drugs in certain contexts. For example, its anti-H. pylori activity was similar to that of metronidazole, a standard treatment for infections caused by this bacterium.

Toxicity Profile

An initial toxicity assessment indicates that while the compound exhibits promising therapeutic effects, further studies are needed to fully understand its safety profile.

Q & A

Basic: What are the recommended synthetic routes for N-(3-carbamoyl-5-phenylthiophen-2-yl)-2H-1,3-benzodioxole-5-carboxamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of 3-carbamoyl-5-phenylthiophene-2-carboxylic acid with 2H-1,3-benzodioxole-5-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .

- Step 2: Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) to remove unreacted intermediates.

- Step 3: Recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the structural characterization of this compound validated in academic research?

Methodological Answer:

Key techniques include:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to confirm bond lengths, angles, and stereochemistry .

- Spectroscopy:

- NMR: ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.1–8.3 ppm), carbamoyl NH₂ (δ 6.8–7.0 ppm), and benzodioxole protons (δ 5.9–6.1 ppm) .

- MS: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z for C₂₁H₁₅N₂O₄S: 399.0754) .

Advanced: What mechanistic insights exist for its biological activity, and how are these studied experimentally?

Methodological Answer:

The compound is a DNA gyrase B (GyrB) inhibitor, targeting Mycobacterium tuberculosis:

- Enzymatic assays: Measure ATPase activity inhibition using malachite green phosphate detection (IC₅₀ < 5 µM). Include positive controls (e.g., novobiocin) and negative controls (DMSO-only) .

- Molecular docking: Use AutoDock Vina to model interactions between the carbamoyl group and GyrB’s ATP-binding pocket (PDB ID: 5LMM). Validate binding via site-directed mutagenesis (e.g., Asp81Ala) .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogues?

Methodological Answer:

Key SAR findings from a library of 28 analogues include:

- Thiophene substitution: 5-Phenyl groups enhance hydrophobic interactions with GyrB’s active site. Replace with electron-withdrawing groups (e.g., Cl, NO₂) to improve binding affinity .

- Benzodioxole modifications: Methoxy or methyl groups at position 5 increase solubility without compromising activity. Test via logP measurements (shake-flask method) .

- Validation: Synthesize prioritized analogues using parallel synthesis (e.g., Wang resin solid-phase) and screen via dose-response assays (IC₅₀ determination) .

Advanced: How should researchers address contradictions between in vitro activity and cellular efficacy data?

Methodological Answer:

Discrepancies may arise due to:

- Poor solubility: Measure kinetic solubility in PBS (pH 7.4) and use co-solvents (e.g., cyclodextrins) or prodrug strategies.

- Off-target effects: Perform RNA-seq profiling of treated bacterial cultures to identify non-GyrB targets.

- Membrane permeability: Assess via PAMPA (parallel artificial membrane permeability assay) and correlate with MIC (minimum inhibitory concentration) in M. tuberculosis cultures .

Advanced: What analytical challenges arise in stability studies, and how are they mitigated?

Methodological Answer:

- Degradation pathways: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS monitoring. Major degradation products include hydrolyzed carbamoyl groups (m/z 356.2) .

- Light sensitivity: Store lyophilized samples in amber vials under argon. Confirm stability via UV-vis spectroscopy (λmax 280 nm, Δ absorbance < 5% over 48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.